molecular formula C18H23N5O4 B11282822 Tert-butyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Tert-butyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11282822
M. Wt: 373.4 g/mol
InChI Key: YBESOHISFYLZBR-UHFFFAOYSA-N
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Description

TERT-BUTYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, an ethoxy group, and a hydroxyl group attached to a phenyl ring, along with a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may result in the formation of various derivatives with different functional groups.

Scientific Research Applications

TERT-BUTYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of TERT-BUTYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL 7-(3-METHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
  • TERT-BUTYL 7-(3-ETHOXY-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of TERT-BUTYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both ethoxy and hydroxyl groups on the phenyl ring, along with the tetrazolopyrimidine core, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H23N5O4/c1-6-26-13-9-11(7-8-12(13)24)15-14(16(25)27-18(3,4)5)10(2)19-17-20-21-22-23(15)17/h7-9,15,24H,6H2,1-5H3,(H,19,20,22)

InChI Key

YBESOHISFYLZBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC(C)(C)C)O

Origin of Product

United States

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